Cas no 96681-78-6 (1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl-)
![1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl- structure](https://it.kuujia.com/scimg/cas/96681-78-6x500.png)
96681-78-6 structure
Nome del prodotto:1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl-
1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl-
- Bulgaramine
- 96681-78-6
- 15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.02,10.03,7.013,18]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene
- DTXSID40242386
-
- Inchi: InChI=1S/C21H21NO4/c1-22-7-6-12-9-17(23-2)18(24-3)10-14(12)15-8-13-4-5-16-21(26-11-25-16)19(13)20(15)22/h4-5,9-10H,6-8,11H2,1-3H3
- Chiave InChI: ZAUHTLRQGBUIOI-UHFFFAOYSA-N
- Sorrisi: CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC
Proprietà calcolate
- Massa esatta: 351.147
- Massa monoisotopica: 351.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 578
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 40.2Ų
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 535°Cat760mmHg
- Punto di infiammabilità: 160.1°C
- Indice di rifrazione: 1.664
1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl- Letteratura correlata
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
96681-78-6 (1,3-Dioxolo[6,7]indeno[2,1-a][3]benzazepine,6,11,12,13-tetrahydro-8,9-dimethoxy-13-methyl-) Prodotti correlati
- 223388-21-4(1-chloro-4-hydroxyisoquinoline-3-carboxylic Acid)
- 946382-03-2(1-(3-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole)
- 1183758-22-6(1-(Cyclopropylmethyl)-1h-1,2,4-triazol-3-amine)
- 36622-29-4((-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile)
- 397289-29-1(1-3-(1,3-benzothiazol-2-yl)phenyl-3-4-(pyrrolidine-1-sulfonyl)benzoylthiourea)
- 2227709-73-9((2R)-1-(3-fluoro-2,6-dimethoxyphenyl)propan-2-ol)
- 2728727-76-0((1S,4R,5R)-2-(benzyloxy)carbonyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 644990-48-7(<br>4,6-Dimethyl-3-pyrrol-1-yl-thieno[2,3-b]pyridine-2-carboxylic acid methyl e ster)
- 1151820-83-5(1-(4-Chloro-3-nitrophenyl)-2-bromopropan-1-one)
- 17321-26-5(3-Chloro-6-(cyclohexyloxy)pyridazine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
